molecular formula C9H12N2O B1596480 N-(4-methylbenzyl)urea CAS No. 54582-34-2

N-(4-methylbenzyl)urea

Cat. No. B1596480
CAS RN: 54582-34-2
M. Wt: 164.2 g/mol
InChI Key: CWQOSUOSPHUYTM-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)urea is a chemical compound with the molecular formula C9H12N2O . It is used for proteomics research.


Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .


Molecular Structure Analysis

The molecular structure of N-(4-methylbenzyl)urea has been analyzed using FTIR, NMR, and HRMS analytical techniques . The molecular weight of this compound is 164.21 g/mol.


Chemical Reactions Analysis

The most common method for the synthesis of N-substituted ureas involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .


Physical And Chemical Properties Analysis

N-(4-methylbenzyl)urea is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Application Summary

“N-(4-methylbenzyl)urea” is a type of N-substituted urea. N-substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group . They have diverse chemical and biological properties and are extensively employed in chemical, pharmaceutical, and agrochemical industries .

Method of Application

A practically simple, mild, and efficient method is developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .

Results or Outcomes

The developed methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

2. Use of Urease Inhibitors in Agriculture

Application Summary

The use of urease inhibitors, such as “N-(4-methylbenzyl)urea”, in irrigated systems decreases both soil ammonium (NH4+) and nitrate (NO3−) availability . This could be an easy tool to reduce N loss due to ammonia volatilization and NO3− leaching .

Method of Application

Experiments were conducted to evaluate the stability and degradation of NBPT under storage conditions and to quantify urease activity, ammonia losses by volatilization, and agronomic efficiency of urea treated with different urease inhibitors .

Results or Outcomes

Each inhibition technology reduced urease activity, and lowered the intensity of ammonia emission compared to conventional urea by 50–62% . The concentration of NBPT is reduced by up to 53.7% for mixing with phosphates .

3. Building Blocks for Important Chemicals

Application Summary

“N-(4-methylbenzyl)urea” and other N-substituted urea derivatives serve as building blocks for various other important chemicals . These chemicals have high commercial interest and are used extensively in various industries .

Method of Application

The synthesis of these building blocks involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene .

Results or Outcomes

The developed methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

4. Derivatization of Water-Soluble Polyamines

Application Summary

“N-(4-methylbenzyl)urea” can be employed for the derivatization of water-soluble polyamines, such as aminoglycoside antibiotics . This is particularly useful as other reagents fail to give the desired products in any significant yield .

Method of Application

The reaction of amines with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, provides the corresponding urea in high yield and purity . This carbamate can also be employed for the derivatization of water-soluble polyamines .

Results or Outcomes

Excellent transformations are obtained when 4-nitrophenyl-N-benzylcarbamate reacts with more sophisticated amines in aqueous solvents .

5. High Production Volume Chemicals

Application Summary

“N-(4-methylbenzyl)urea” and other N-substituted urea derivatives are high production volume chemicals . They have diverse applications and are extensively employed in chemical, pharmaceutical, and agrochemical industries .

Method of Application

The most common method for the synthesis of N-substituted ureas involve the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of corresponding amine with phosgene .

Results or Outcomes

The developed methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes .

6. Derivatization of Aminoglycoside Antibiotics

Application Summary

“N-(4-methylbenzyl)urea” can be employed for the derivatization of water-soluble polyamines, such as aminoglycoside antibiotics . This is particularly useful as other reagents fail to give the desired products in any significant yield .

Method of Application

The reaction of amines with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis, provides the corresponding urea in high yield and purity . This carbamate can also be employed for the derivatization of water-soluble polyamines .

Results or Outcomes

Excellent transformations are obtained when 4-nitrophenyl-N-benzylcarbamate reacts with more sophisticated amines in aqueous solvents .

Future Directions

The development of resource-efficient and environment-friendly synthetic processes for manufacturing chemicals and intermediates, including N-substituted ureas, is crucial for sustainable industrial development . Future research could focus on improving the synthesis process and exploring the potential applications of N-(4-methylbenzyl)urea in various industries.

properties

IUPAC Name

(4-methylphenyl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-11-9(10)12/h2-5H,6H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQOSUOSPHUYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363301
Record name N-(4-methylbenzyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)urea

CAS RN

54582-34-2
Record name N-(4-methylbenzyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Iwamura, I Tomita, M Suzuki… - Journal of Polymer …, 1999 - Wiley Online Library
The anionic polymerization of N‐acryloyl‐N′‐(4‐methylbenzoyl)urea (1) was carried out at 80C for 24 h in DMF, DMSO, acetonitrile, or toluene by t‐BuOK or DBU (3 mol %) as an …
Number of citations: 13 onlinelibrary.wiley.com
CA Ramsden, HL Rose - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
The products of reaction of N-substituted amidines 5 with hypervalent iodine reagents such as (diacetoxyiodo)benzene (DAIB), bis(trifluoroacetoxy)iodobenzene (BFIB) and [methoxy(…
Number of citations: 67 pubs.rsc.org

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